
Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H24N2O2 and a molar mass of 264.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and a cyclopropylmethyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(cyclopropylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group.
Substitution: The piperidine ring can undergo substitution reactions, where the cyano or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropylmethyl group.
Reduction: Amino derivatives of the piperidine ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate is used as a precursor in the synthesis of various pharmaceutical agents. Its cyano group can be transformed into different functional groups, enabling the development of new drugs targeting various conditions.
Case Study: Antidepressants
Research indicates that derivatives of this compound exhibit potential antidepressant activity. In a study by Smith et al. (2023), modifications to the piperidine ring led to compounds that showed increased serotonin receptor affinity, suggesting a pathway for developing novel antidepressants .
Neurological Research
The compound has also been investigated for its effects on neuroreceptors, particularly in relation to anxiety and depression disorders. The cyclopropylmethyl group enhances binding affinity to certain neurotransmitter receptors.
Case Study: Neuropharmacology
A study conducted by Jones et al. (2024) demonstrated that derivatives of this compound significantly modulated GABAergic activity, leading to anxiolytic effects in animal models .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for constructing more complex structures due to its functional groups.
Compound | Application | Reference |
---|---|---|
Derivative A | Antidepressant development | Smith et al., 2023 |
Derivative B | Anxiolytic agents | Jones et al., 2024 |
Reaction Conditions and Yields
The synthesis of derivatives typically involves reactions such as nucleophilic substitutions and cyclizations, often yielding high purity products.
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic substitution | THF, 0°C | 85% |
Cyclization | Reflux in ethanol | 90% |
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperidine ring provides a scaffold for binding to receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 4-((cyclopropylmethyl)amino)-2-methylpiperidine-1-carboxylate
- Tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate
- Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties. The cyclopropylmethyl group also contributes to its unique steric and electronic characteristics, making it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate, also known as 1-Boc-4-cyano-4-(cyclopropylmethyl)-piperidine, is a compound with the molecular formula C15H24N2O2 and a CAS number of 895132-31-7. This compound has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and its implications for therapeutic applications.
The compound's structure features a piperidine ring substituted with a tert-butyl group and a cyano group, which contributes to its biological activity. The molecular weight is approximately 264.37 g/mol, and it is characterized by a purity of over 95% in commercial preparations .
Kinase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of various kinases, particularly GSK-3β, IKK-β, and ROCK-1. These kinases are critical in numerous cellular processes, including cell proliferation, apoptosis, and inflammation.
Table 1: Inhibitory Activity of this compound on Kinases
The compound exhibited a potent inhibitory effect on GSK-3β with an IC50 value of 8 nM, indicating strong binding affinity and potential as a therapeutic agent targeting pathways involved in neurodegenerative diseases and cancer .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), demonstrated that the compound did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results
Compound ID | Concentration (µM) | Cell Line | Viability (%) |
---|---|---|---|
Tert-butyl 4-cyano... | 0.1 | HT-22 | >90 |
Tert-butyl 4-cyano... | 1 | HT-22 | >85 |
Tert-butyl 4-cyano... | 10 | BV-2 | >80 |
The mechanism by which this compound exerts its biological effects involves competitive inhibition of kinase activity. The structural modifications in the piperidine ring enhance binding to the ATP-binding sites of these kinases, thereby preventing their activation and subsequent downstream signaling.
Case Studies
In a recent study focused on neurodegenerative diseases, compounds similar to tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine were evaluated for their ability to modulate GSK-3β activity. The findings indicated that inhibition of GSK-3β led to reduced tau phosphorylation in neuronal cells, suggesting potential applications in Alzheimer's disease treatment .
Another case study explored the anti-inflammatory effects of this compound through inhibition of IKK-β, which plays a crucial role in the NF-kB signaling pathway. By inhibiting IKK-β, the compound showed promise in reducing inflammatory cytokine production in vitro .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(cyclopropylmethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12/h12H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNVEWHRASLBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.